2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Description
This compound is a triazole-containing acetamide derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at position 4 and a phenoxymethyl moiety at position 3. A sulfanyl (-S-) linker connects the triazole ring to an acetamide group, which is further substituted with a 2,6-dichlorophenyl aromatic system.
The 2,6-dichlorophenyl group is a notable feature, resembling the structural motif of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. The phenoxymethyl and benzyl substituents on the triazole ring may enhance lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2S/c25-19-12-7-13-20(26)23(19)27-22(31)16-33-24-29-28-21(15-32-18-10-5-2-6-11-18)30(24)14-17-8-3-1-4-9-17/h1-13H,14-16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTNMLNPKIIXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This is achieved by cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl and phenoxymethyl groups: These groups are added through nucleophilic substitution reactions.
Attachment of the sulfanyl group: This step involves the use of thiolating agents.
Final acetamide formation: The acetamide moiety is introduced through acylation reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxymethyl and benzyl positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of this compound, comparisons are drawn to structurally analogous triazole-acetamide derivatives and related pharmacologically active molecules.
Structural and Functional Analogues
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) Key Differences: The target compound substitutes the furan-2-yl group (in analogues) with a phenoxymethyl moiety and replaces the amino group at position 4 with a benzyl group. The 2,6-dichlorophenyl acetamide substituent is distinct from simpler aryl or alkyl groups in analogues. Activity Insights: In anti-exudative studies, furan-2-yl derivatives (10 mg/kg) showed comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .
Diclofenac Sodium Structural Contrast: Diclofenac features a phenylacetic acid scaffold with 2,6-dichloro substitution, while the target compound replaces the carboxylic acid with an acetamide-triazole system. Functional Implications: Diclofenac’s COX inhibition relies on its acidic group, whereas the target compound’s mechanism may involve non-COX pathways (e.g., cytokine modulation) due to its neutral acetamide moiety.
Pharmacokinetic and Pharmacodynamic Comparisons
Mechanistic Hypotheses
- The 2,6-dichlorophenyl group may facilitate interactions with hydrophobic pockets in inflammatory targets, similar to diclofenac’s binding to COX isoforms.
- The triazole ring could engage in hydrogen bonding or π-π stacking with biological targets, while the sulfanyl linker adds conformational flexibility.
- Compared to furan-2-yl analogues, the phenoxymethyl group may reduce metabolic degradation, as ether linkages are generally more stable than furan rings under physiological conditions .
Research Findings and Limitations
Anti-Exudative Potential: Analogous triazole-acetamides demonstrate significant activity, suggesting the target compound may exhibit similar or enhanced effects due to its optimized substituents.
Synthetic Feasibility : The use of crystallographic tools like SHELX (e.g., for structure refinement ) implies that structural characterization of such compounds is routine, aiding in rational design.
Knowledge Gaps: Specific data on the target compound’s solubility, toxicity, and in vivo efficacy are unavailable. Further studies should prioritize these parameters.
Biological Activity
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available literature, providing insights into its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C26H26N4O3S
- Molecular Weight : 474.57 g/mol
The structure includes a triazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group and various aromatic substituents enhances its potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess antifungal and antibacterial activities against various pathogens.
Efficacy Against Fungi and Bacteria
A study on related triazole derivatives reported strong antifungal activity against Candida albicans and Staphylococcus aureus, suggesting that the triazole structure contributes to its efficacy against these organisms .
| Pathogen | Activity Level |
|---|---|
| Candida albicans | Strong |
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
Anticancer Potential
The anticancer properties of triazole derivatives have also been explored extensively. Compounds similar to 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Colon Cancer : A derivative was found to exhibit an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating significant cytotoxicity .
- Breast Cancer : Another study reported IC50 values of 43.4 μM for T47D breast cancer cells, highlighting the compound's potential as an anticancer agent .
The proposed mechanisms by which triazole derivatives exert their biological effects include:
- Inhibition of Enzymes : Triazoles may inhibit enzymes critical for fungal growth or cancer cell proliferation.
- Interference with Cell Cycle : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting their cell cycle progression.
Safety and Toxicity
While the biological activity is promising, safety profiles must also be considered. Limited data are available regarding the toxicity of this specific compound; however, related triazole compounds have shown variable toxicity profiles depending on their structure and substituents. Further studies are required to establish a comprehensive safety profile for 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide.
Q & A
(Basic) How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
Optimization requires systematic experimentation using Design of Experiments (DoE) to evaluate critical factors (e.g., solvent polarity, temperature, catalyst loading). For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the triazole sulfur atom .
- Catalyst screening : Base catalysts like K₂CO₃ can improve thioacetamide coupling efficiency .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .
Statistical analysis of response variables (yield, purity) via ANOVA identifies optimal conditions while reducing experimental iterations .
(Basic) What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation of the triazole core and confirms stereochemistry (e.g., bond angles, dihedral planes) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm, dichlorophenyl signals at δ 7.2–7.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₄H₂₀Cl₂N₄O₂S) .
- HPLC-DAD : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
(Basic) What pharmacological assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Molecular docking : Preliminary virtual screening against PDB-deposited targets (e.g., COX-2, EGFR) prioritizes experimental validation .
(Advanced) How can computational chemistry predict reactivity or ligand-target interactions?
Methodological Answer:
- Quantum mechanical calculations : Employ DFT (B3LYP/6-31G*) to model transition states during sulfanyl group substitution .
- Molecular dynamics (MD) simulations : Analyze binding stability in protein pockets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 inhibition to guide structural modifications .
(Advanced) How should researchers address contradictions between in vitro bioactivity and computational predictions?
Methodological Answer:
- Assay validation : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to rule out variability .
- Free energy calculations : Use MM-GBSA to refine docking scores and account for solvation effects .
- Orthogonal assays : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
- Meta-analysis : Compare results with structurally analogous triazole derivatives to identify substituent-dependent trends .
(Advanced) What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., sulfanyl or acetamide hydrolysis) .
- Stabilizer screening : Add antioxidants (e.g., BHT) or cyclodextrin encapsulation to protect against oxidative cleavage .
- Analytical monitoring : Use LC-MS to track degradation products (e.g., m/z shifts indicating loss of phenoxymethyl group) .
(Advanced) How can researchers design analogs to enhance selectivity for a target protein?
Methodological Answer:
- SAR analysis : Modify substituents (e.g., replacing benzyl with bulkier groups) to sterically block off-target binding .
- Crystal structure-guided design : Align analogs to co-crystallized ligands (e.g., PDB: 3POZ) using PyMOL for residue-specific interactions .
- Click chemistry : Introduce triazole-linked pharmacophores via CuAAC reactions to diversify functional groups .
(Basic) What safety protocols are critical during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
